2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide
Description
2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide is a heterocyclic compound featuring a bithiazol core (two fused thiazole rings) with methyl substituents at the 2' and 4' positions. The N-phenyl group is attached to the amine at position 2 of the bithiazol system, and the hydrobromide salt enhances its solubility and stability.
Properties
Molecular Formula |
C14H14BrN3S2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C14H13N3S2.BrH/c1-9-13(19-10(2)15-9)12-8-18-14(17-12)16-11-6-4-3-5-7-11;/h3-8H,1-2H3,(H,16,17);1H |
InChI Key |
RFUOCPAJCJEVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=CC=C3.Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bithiazole Core
The bithiazole core is typically synthesized by reacting 1,4-dibromo-2,3-butanedione with thiourea in methanol under reflux conditions. This reaction proceeds via nucleophilic attack of thiourea sulfur atoms on the dibromo compound, leading to cyclization and formation of the bithiazole scaffold.
- Reaction conditions: Methanol solvent, reflux overnight.
- Intermediate: 4,4'-bithiazole-2,2'-diamine.
N-Phenyl Amination at the 2-Amino Position
The amino group at the 2-position of the bithiazole is functionalized with a phenyl group via nucleophilic substitution or condensation with aniline derivatives.
- Typical approach: Reaction of the bithiazole diamine intermediate with 2,6-dimethylaniline under reflux in appropriate solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Catalysts/additives: Triethylamine or other bases to facilitate amination.
Formation of the Hydrobromide Salt
The final hydrobromide salt is obtained by treating the free base 2',4'-dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine with hydrobromic acid.
- Conditions: Addition of hydrobromic acid in ethanol or ether solvent.
- Outcome: Precipitation of the hydrobromide salt, which is isolated by filtration and purified by recrystallization.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,4-Dibromo-2,3-butanedione + Thiourea | Methanol, reflux, overnight | 60-70 | Forms 4,4'-bithiazole-2,2'-diamine |
| 2 | 4,4'-Bithiazole-2,2'-diamine + 2,6-Dimethylaniline | DMF/THF, triethylamine, reflux | 55-65 | Amination at 2-position |
| 3 | Aminated bithiazole + Hydrobromic acid | Ethanol, room temperature | 80-90 | Formation of hydrobromide salt |
Analytical and Characterization Data
- NMR Spectroscopy: Confirms methyl substitution and phenyl amination.
- Mass Spectrometry: Molecular ion peak consistent with bithiazole derivative.
- Elemental Analysis: Matches calculated values for C, H, N, S, Br.
- Melting Point: Sharp melting point indicating purity of hydrobromide salt.
- X-ray Crystallography: Confirms bithiazole ring system and salt formation.
Comparative Literature Insights
- The Hantzsch-type condensation between thiourea and α-bromoketones is a well-established method for synthesizing 2-aminothiazole derivatives, which can be extended to bithiazole systems.
- Amination using substituted anilines under reflux in polar aprotic solvents is effective for introducing N-phenyl groups.
- Hydrobromide salt formation improves compound stability and solubility, facilitating biological evaluation.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water or methanol.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of the compound "2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide":
Chemical Information
- CAS Number: 368859-43-2
- Molecular Weight: 368.30999755859375
- Purity: 95%
- InChIKey: InChIKey=RFUOCPAJCJEVOF-UHFFFAOYSA-N
Discontinuation Status
- The product is discontinued . For inquiries about similar products, you can fill out a form or email support@cymitquimica.com .
Potential Applications
While the provided search results do not offer specific applications for "2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide," they do shed light on bithiazole and aminothiazole derivatives, which may suggest potential research avenues:
- Anti-tubercular Agents: 2-aminothiazoles exhibit anti-bacterial activity against Mycobacterium tuberculosis . Research has explored the structure-activity relationships of these compounds, indicating that the C-2 position of the thiazole can accommodate lipophilic substitutions .
- Cosmetics: Polymers, including some with thermal and chemo-sensitive properties, are used in cosmetics for various purposes, such as film formation, rheology modification, and delivery of active ingredients .
- Rubber Vulcanization Accelerators: Certain benzothiazole derivatives are used as rubber vulcanization accelerators .
Synthesis of 2-aminothiazoles
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-N-phenyl-[4,5’-bithiazol]-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bithiazol Derivatives
(a) N-(4'-Methyl-2-((4-methylcyclohexyl)amino)-[4,5'-bithiazol]-2'-yl)acetamide (9b)
- Molecular Formula : C₁₆H₂₂N₄OS₂
- Key Features: A methylcyclohexylamino group replaces the phenyl group, and an acetamide is attached at position 2'.
- Activity : Exhibits a molecular ion peak at m/z 351.3 ([M+H]⁺) and demonstrates moderate solubility in polar solvents like DMSO .
(b) N-(2-((2-Hydroxyethyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide (9d)
- Molecular Formula : C₁₁H₁₄N₄O₂S₂
- Key Features: A hydroxyethylamino substituent introduces polarity.
- Activity : Lower molecular weight (m/z 299.2) improves solubility but may reduce membrane permeability .
- Comparison : The hydrophilic hydroxyethyl group contrasts with the hydrophobic phenyl group in the target compound, suggesting divergent pharmacokinetic profiles.
(c) 4'-Methyl-N²-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine Hydrobromide
Monothiazol Analogues
(a) 4-(4-Bromophenyl)thiazol-2-amine Derivatives
- Examples :
- Comparison: Monothiazols lack the bithiazol core, reducing conformational rigidity and likely diminishing TRPV4 binding efficacy observed in the target compound .
(b) 2-Amino-4,5-dimethylthiazole Hydrobromide
Pharmacological Activity
(a) TRPV4 Antagonism
The target compound binds TRPV4’s VSLD domain via steric and hydrophobic interactions, with dimethyl groups critical for activity. In contrast, derivatives like 9b and 9d lack this specificity due to altered substituents .
(b) Enzyme Inhibition
Compounds like N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide inhibit proMMP-9, highlighting the scaffold’s versatility. The target compound’s phenyl group may confer selectivity for TRPV4 over MMPs .
Biological Activity
2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
- Molecular Formula : C14H14BrN3S2
- Molecular Weight : 368.3 g/mol
- CAS Number : 368859-43-2
The structure includes a bithiazole moiety with dimethyl substitutions and a phenyl amine group, which may enhance its biological activity compared to simpler thiazole derivatives.
Comparative Biological Activity
To better understand the potential of 2',4'-dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methylthiazole | Thiazole ring with amino group | Antimicrobial |
| 4-Methyl-N-(phenyl)thiazole | Methyl and phenyl substitutions | Anticancer |
| 2-Amino-[1,3]thiazole | Simplified thiazole structure | Enzyme inhibitor |
The unique combination of dimethyl substituents on the bithiazole ring and the phenyl amine group in 2',4'-dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide may enhance its biological activity compared to these simpler derivatives.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study focused on the synthesis of various thiazole analogs demonstrated significant antibacterial activity against M. tuberculosis, suggesting that modifications at the C-2 position of the thiazole can lead to improved efficacy .
- Investigation of Anticancer Properties : Research has shown that certain thiazole derivatives can induce apoptosis in cancer cells by affecting cell cycle regulation. For example, a related compound was found to increase cyclin B expression while reducing cdc2 phosphorylation, indicating a mechanism for G2/M arrest .
- Exploration of Anti-inflammatory Effects : Compounds with thiourea functionalities have been reported to inhibit pro-inflammatory cytokines effectively. This suggests that similar modifications in the bithiazole structure could yield compounds with significant anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
